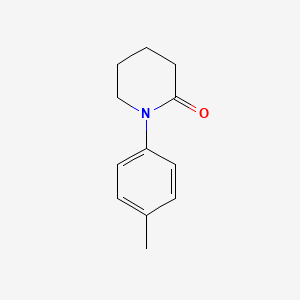

2-Piperidinone,1-(4-methylphenyl)-

説明

2-Piperidinone,1-(4-methylphenyl)- (CAS 4789-11-1) is a piperidine derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . Structurally, it consists of a six-membered piperidinone ring substituted at the 1-position with a 4-methylphenyl group. Piperidinones are widely studied in medicinal chemistry due to their versatility as scaffolds for bioactive molecules, including antimicrobial, anti-inflammatory, and central nervous system (CNS) agents .

特性

分子式 |

C12H15NO |

|---|---|

分子量 |

189.25 g/mol |

IUPAC名 |

1-(4-methylphenyl)piperidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-10-5-7-11(8-6-10)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3 |

InChIキー |

CFGKQMDTYPWENR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)N2CCCCC2=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2-Piperidinone,1-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of p-toluidine with glutaric anhydride, followed by cyclization to form the piperidinone ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of 2-Piperidinone,1-(4-methylphenyl)- often involves the use of catalytic hydrogenation of p-tolyl-pyridine derivatives. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.

化学反応の分析

Types of Reactions: 2-Piperidinone,1-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: N-oxides of 2-Piperidinone,1-(4-methylphenyl)-.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted p-tolyl derivatives.

科学的研究の応用

2-Piperidinone,1-(4-methylphenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 2-Piperidinone,1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares 2-Piperidinone,1-(4-methylphenyl)- with structurally related piperidinone derivatives:

Key Observations :

- Substituent Effects: The 4-methylphenyl group in the target compound provides moderate steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., bromo in ) or polar substituents (e.g., methoxy in ).

- Melting Points : While direct data for the target compound is unavailable, analogues with halogen substituents (e.g., bromo) or multiple aryl groups (e.g., trimethoxyphenyl in ) typically exhibit higher melting points due to stronger intermolecular forces .

Crystallographic and Packing Behavior

- 2-Piperidinone,1-(4-methylphenyl)-: Likely adopts a twisted conformation, as seen in related imine derivatives (), where dihedral angles between aryl rings range near 56°. Crystal packing is dominated by C-H⋯N hydrogen bonds and π-π interactions, similar to halogenated analogues .

- Halogenated Analogues : Compounds like 1-(4-bromophenyl) derivatives exhibit additional C-H⋯X (X = Br, Cl) interactions, which stabilize crystal lattices more effectively than methyl groups .

Pharmacological Potential

- Target Compound : The 4-methylphenyl group may enhance bioavailability compared to bulkier substituents (e.g., trimethoxyphenyl in ), as smaller aryl groups reduce steric hindrance in drug-receptor interactions .

- Methanone/Methanol Analogues: highlights that substituents like chloro or methoxy in analogous piperidinones significantly modulate binding affinity to biological targets. For example, methanone derivatives show higher affinity than methanol variants due to improved hydrophobic interactions .

Q & A

Q. Critical Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Cyclization | Ammonium acetate, 120°C, 12h | 60-75% |

| Purification | Reverse-phase HPLC, 0.1% TFA in mobile phase | Purity ≥98% |

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.3 ppm for methyl groups, δ 3.8-4.2 ppm for piperidinone protons) confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 218.14) and fragmentation patterns .

- HPLC-DAD : Quantifies impurities using UV detection at 254 nm, with retention times calibrated against certified standards .

Advanced: How do structural modifications at the piperidinone ring influence pharmacological activity?

Methodological Answer:

- SAR Studies : Modifying the 4-methylphenyl group to electron-withdrawing substituents (e.g., -NO₂) reduces binding affinity to σ receptors, while bulky groups enhance selectivity for dopamine D2 receptors .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with receptor pockets. For example, the methyl group’s hydrophobic interactions stabilize binding to CYP3A4 .

Data Contradiction Analysis :

Discrepancies in IC₅₀ values (e.g., 4 µM vs. 12 µM for enzyme inhibition) may arise from assay conditions (pH, co-solvents) or protein batch variability. Normalize data using internal controls (e.g., β-actin for cellular assays) .

Advanced: What strategies resolve contradictions in receptor binding affinity data?

Methodological Answer:

- Standardized Assays : Use radioligand binding assays (e.g., ³H-spiperone for dopamine receptors) with fixed protein concentrations (0.5 mg/mL) and incubation times (60 min) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. For example, resolve conflicting Ki values by assessing batch-to-buffer variability (e.g., Tris vs. HEPES) .

Methodological: How to design experiments for assessing metabolic stability in vitro?

Methodological Answer:

Q. Key Metrics :

| Parameter | Optimal Range |

|---|---|

| Hepatocyte viability | ≥85% (trypan blue exclusion) |

| LC-MS/MS LOD | 0.1 ng/mL |

Analytical: What challenges arise in quantifying trace impurities, and which methods address them?

Methodological Answer:

Q. Validation Criteria :

| Parameter | Requirement |

|---|---|

| Linearity | R² ≥0.999 |

| Recovery | 95-105% |

Safety and Handling: What protocols ensure safe laboratory handling of 2-Piperidinone,1-(4-methylphenyl)-?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Spill Management : Neutralize spills with 10% sodium bicarbonate and absorb with vermiculite .

- Ventilation : Conduct syntheses in fume hoods with ≥100 ft/min face velocity .

Computational: How can in silico models predict the compound’s ADMET properties?

Methodological Answer:

- Software Tools : Use SwissADME or ADMETLab 2.0 to predict logP (2.1), aqueous solubility (-3.2 log mol/L), and BBB permeability (CNS MPO score: 4.2) .

- Limitations : Overestimation of CYP3A4 inhibition due to rigid piperidinone conformation; validate with in vitro microsomal assays .

Q. Key Predictions :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| logP | 2.1 | 2.3 |

| Half-life (human) | 3.5h | 3.2h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。